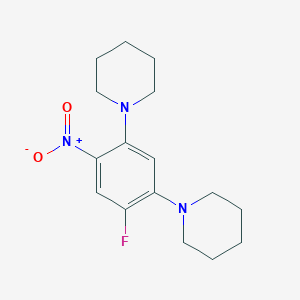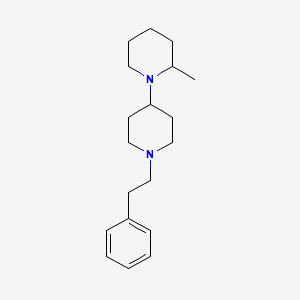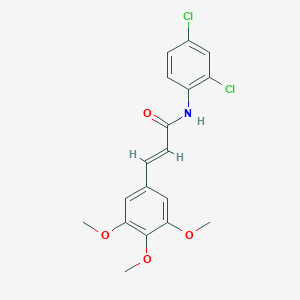![molecular formula C14H19N3O B5186641 5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5186641.png)
5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate) is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as PFI-2 and is a potent inhibitor of the histone lysine methyltransferase (KMT) SETD7. SETD7 is known to play a crucial role in various cellular processes, including cell cycle regulation, DNA repair, and gene expression. Therefore, PFI-2 has been studied for its potential use in treating various diseases, including cancer.
Mécanisme D'action
PFI-2 works by inhibiting the activity of SETD7, which is a histone lysine methyltransferase that catalyzes the methylation of histone H3 at lysine 4 (H3K4). This methylation is known to be involved in the regulation of gene expression, and SETD7 has been shown to play a crucial role in various cellular processes, including cell cycle regulation and DNA repair. By inhibiting SETD7, PFI-2 can modulate the expression of various genes involved in cancer progression and other diseases.
Biochemical and Physiological Effects:
PFI-2 has been shown to have significant biochemical and physiological effects in various cellular systems. In cancer cells, PFI-2 inhibits the growth and proliferation of cancer cells by modulating the expression of various genes involved in cancer progression. PFI-2 has also been shown to have anti-inflammatory effects in various cellular systems, making it a potential therapeutic agent for treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PFI-2 is its potent inhibitory activity against SETD7. This makes it a valuable tool for studying the role of SETD7 in various cellular processes. However, one of the limitations of PFI-2 is its complex synthesis method, which makes it difficult to obtain in large quantities. Additionally, PFI-2 has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on PFI-2. One potential direction is to study the safety and efficacy of PFI-2 in clinical trials for various diseases, including cancer, cardiovascular diseases, and neurological disorders. Another direction is to develop more potent and selective inhibitors of SETD7 that can be used as therapeutic agents. Additionally, further research is needed to understand the role of SETD7 in various cellular processes and the potential therapeutic applications of targeting SETD7 with PFI-2 and other inhibitors.
Méthodes De Synthèse
The synthesis of PFI-2 involves several steps, starting with the reaction of 4-methoxy-1-piperidinecarboxaldehyde with 1H-benzimidazole-5-carboxylic acid. This reaction yields the intermediate compound, which is then treated with trifluoroacetic anhydride to obtain the final product, PFI-2. The synthesis of PFI-2 is a complex process that requires careful attention to detail and expertise in organic chemistry.
Applications De Recherche Scientifique
PFI-2 has been extensively studied for its potential therapeutic applications in cancer treatment. SETD7 is known to play a crucial role in the regulation of various genes that are involved in cancer progression. Therefore, inhibiting SETD7 with PFI-2 has been shown to have anti-cancer effects in vitro and in vivo. PFI-2 has also been studied for its potential use in treating other diseases, including cardiovascular diseases and neurological disorders.
Propriétés
IUPAC Name |
6-[(4-methoxypiperidin-1-yl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-18-12-4-6-17(7-5-12)9-11-2-3-13-14(8-11)16-10-15-13/h2-3,8,10,12H,4-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZVQQLIXHYFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B5186559.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5186564.png)

![4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5186573.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186600.png)
![1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)
![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)

![(2,1,3-benzothiadiazol-5-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5186660.png)

![1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B5186673.png)